2,3,3-Trimethyl-1-phenylbutan-1-one

Description

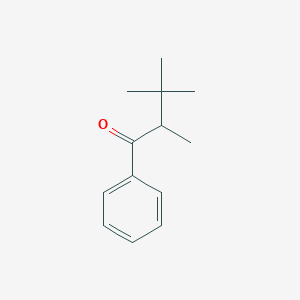

2,3,3-Trimethyl-1-phenylbutan-1-one (CAS: 57847-43-5) is a ketone derivative with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol . Its structure comprises a phenyl group attached to a butanone backbone, with three methyl substituents at positions 2, 3, and 3 (Figure 1). This sterically hindered ketone lacks polar functional groups, rendering it relatively non-polar and soluble in organic solvents. Its primary applications include organic synthesis, where it serves as an intermediate for pharmaceuticals, agrochemicals, and specialty materials.

Properties

CAS No. |

57847-43-5 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

2,3,3-trimethyl-1-phenylbutan-1-one |

InChI |

InChI=1S/C13H18O/c1-10(13(2,3)4)12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |

InChI Key |

XYXXPPYTLQWSDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3-Trimethyl-1-phenylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with 2,3,3-trimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 2,3,3-Trimethyl-1-phenylbutan-1-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,3,3-Trimethyl-1-phenylbutan-1-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The phenyl group may also engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-3-methylbutan-1-one (CAS: 19019-21-7)

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- Key Features: A hydroxyl group at the ortho position of the phenyl ring enhances polarity and hydrogen-bonding capacity . Higher acidity compared to non-hydroxylated analogs due to resonance stabilization of the phenoxide ion. Applications: Used in pharmaceuticals (e.g., drug intermediates) and materials science for synthesizing UV-stabilizers .

Comparison with Target Compound :

| Property | 2,3,3-Trimethyl-1-phenylbutan-1-one | 1-(2-Hydroxyphenyl)-3-methylbutan-1-one |

|---|---|---|

| Polarity | Low (non-polar) | Moderate (due to -OH group) |

| Boiling Point | Higher (steric hindrance) | Lower (smaller MW, polar interactions) |

| Reactivity | Less reactive toward nucleophiles | Enhanced reactivity (acidic -OH) |

| Applications | Organic synthesis intermediates | Pharmaceuticals, UV stabilizers |

2-Phenyl-1-(thiophen-3-yl)butan-1-one (Cat.No : L004159)

- Key Features: Replaces phenyl with a thiophene ring, introducing sulfur into the structure . Applications: Intermediate for sulfur-containing pharmaceuticals and conductive polymers .

Comparison with Target Compound :

| Property | 2,3,3-Trimethyl-1-phenylbutan-1-one | 2-Phenyl-1-(thiophen-3-yl)butan-1-one |

|---|---|---|

| Aromatic Ring | Benzene (electron-rich) | Thiophene (electron-deficient) |

| Electronic Effects | Mild electron-donating (methyl) | Electron-withdrawing (sulfur) |

| Stability | High (inert benzene) | Moderate (sulfur oxidation risk) |

| Applications | Agrochemicals | Conductive materials, specialty drugs |

3-Methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-en-1-yl)phenyl]butan-1-one (CAS: 4374-93-0)

- Molecular Formula : C₂₄H₃₀O₅

- Molecular Weight : 398.49 g/mol

- Key Features: Multiple hydroxyl groups and prenyl chains create a highly polar, bulky structure . Applications: Natural product synthesis, bioactive molecules (e.g., antimicrobial agents) .

Comparison with Target Compound :

| Property | 2,3,3-Trimethyl-1-phenylbutan-1-one | 3-Methyl-1-[...]butan-1-one |

|---|---|---|

| Polarity | Low | High (multiple -OH groups) |

| Steric Hindrance | Moderate | Extreme (prenyl substituents) |

| Bioactivity | Limited | High (antioxidant potential) |

| Applications | Industrial synthesis | Pharmaceuticals, nutraceuticals |

Research Findings and Implications

Steric Effects : The methyl groups in 2,3,3-Trimethyl-1-phenylbutan-1-one hinder nucleophilic attack at the carbonyl, making it less reactive than hydroxylated analogs like 1-(2-Hydroxyphenyl)-3-methylbutan-1-one .

Electronic Modulation : Thiophene-containing analogs exhibit altered reactivity in electrophilic substitutions due to sulfur’s electron-withdrawing effects, unlike the electron-rich phenyl group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.